molecular formula C15H25N3O2 B12722099 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- CAS No. 55748-92-0

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-

Cat. No.: B12722099
CAS No.: 55748-92-0
M. Wt: 279.38 g/mol
InChI Key: AJMLNXQPNDPMIL-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: is a heterocyclic organic compound It features a pyridinedione core with diethyl and piperazinylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- typically involves the following steps:

    Formation of the Pyridinedione Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diethyl malonate and an amine derivative.

    Introduction of the Piperazinylmethyl Group: This step involves the alkylation of the pyridinedione core with a piperazine derivative under basic conditions.

    Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.

    Automated Purification Systems: These systems streamline the purification process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The piperazinylmethyl group is believed to play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: can be compared with other similar compounds such as:

    2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperidinyl)methyl)-: This compound has a piperidinyl group instead of a piperazinyl group, which may affect its binding properties and pharmacological activity.

    2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-morpholinyl)methyl)-: The morpholinyl group introduces different electronic and steric effects, potentially leading to variations in biological activity.

The uniqueness of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- lies in its specific substitution pattern, which can confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

55748-92-0

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

3,3-diethyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyridine-2,4-dione

InChI

InChI=1S/C15H25N3O2/c1-4-15(5-2)13(19)12(10-16-14(15)20)11-18-8-6-17(3)7-9-18/h10H,4-9,11H2,1-3H3,(H,16,20)

InChI Key

AJMLNXQPNDPMIL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)C(=CNC1=O)CN2CCN(CC2)C)CC

Origin of Product

United States

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